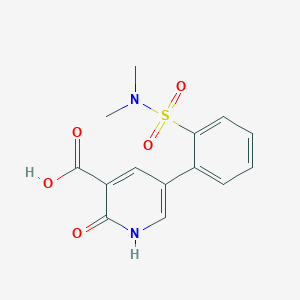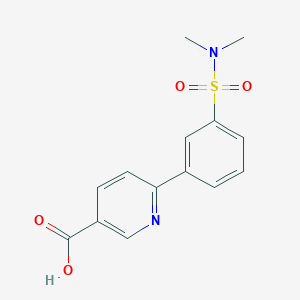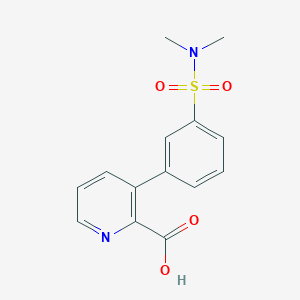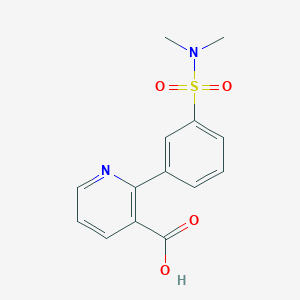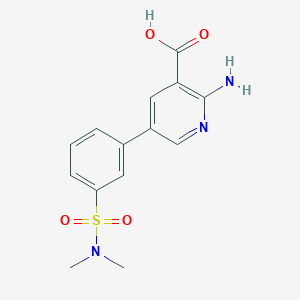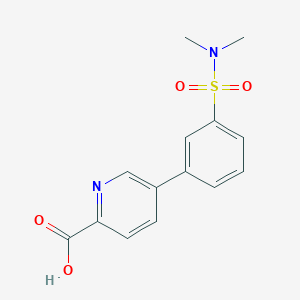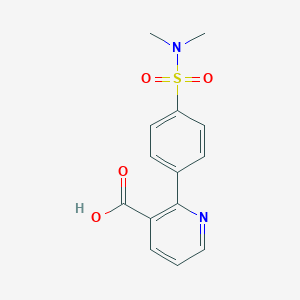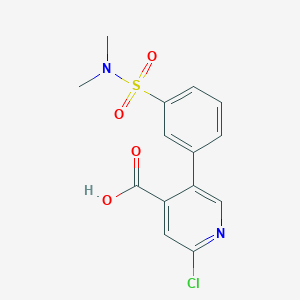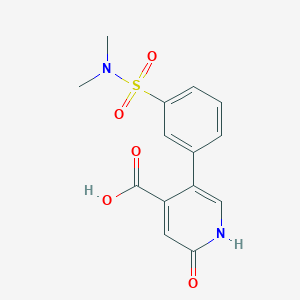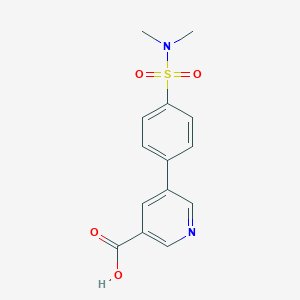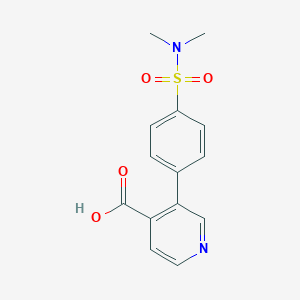
3-(4-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, commonly referred to as 3-(4-DMSIPA), is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of enzymes involved in the metabolism of carbohydrates and fatty acids, and has been used in laboratory experiments to study the effects of these enzymes on various metabolic pathways.
作用机制
The mechanism of action of 3-(4-DMSIPA) has not yet been fully elucidated. However, it is believed that this compound acts as an inhibitor of enzymes involved in the metabolism of carbohydrates and fatty acids. Specifically, 3-(4-DMSIPA) has been found to inhibit the activity of the enzyme acyl-CoA synthetase, which is involved in the metabolism of fatty acids. Additionally, 3-(4-DMSIPA) has been found to inhibit the activity of the enzyme glucose-6-phosphate dehydrogenase, which is involved in the metabolism of carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-DMSIPA) have not yet been fully elucidated. However, it is believed that this compound may have a variety of effects on cells and tissues. For example, 3-(4-DMSIPA) has been found to inhibit the activity of the enzyme acyl-CoA synthetase, which is involved in the metabolism of fatty acids. Additionally, 3-(4-DMSIPA) has been found to inhibit the activity of the enzyme glucose-6-phosphate dehydrogenase, which is involved in the metabolism of carbohydrates. Furthermore, 3-(4-DMSIPA) has been found to have an effect on the regulation of gene expression and the effects of metabolic stress on cells.
实验室实验的优点和局限性
The use of 3-(4-DMSIPA) in laboratory experiments has several advantages. First, this compound is relatively inexpensive and easy to obtain. Additionally, 3-(4-DMSIPA) has been found to be a potent inhibitor of enzymes involved in the metabolism of carbohydrates and fatty acids, which makes it useful for studying the effects of these enzymes on various metabolic pathways. However, there are also some limitations to using 3-(4-DMSIPA) in laboratory experiments. For example, the mechanism of action of 3-(4-DMSIPA) is not yet fully understood, which limits its usefulness for understanding the biochemical and physiological effects of this compound. Additionally, 3-(4-DMSIPA) has been found to have an effect on the regulation of gene expression, which may limit its usefulness for studying the effects of metabolic stress on cells.
未来方向
There are several potential future directions for the use of 3-(4-DMSIPA) in scientific research. First, further research is needed to better understand the mechanism of action of 3-(4-DMSIPA) and its biochemical and physiological effects. Additionally, further research is needed to better understand the effects of 3-(4-DMSIPA) on the regulation of gene expression and the effects of metabolic stress on cells. Additionally, further research is needed to explore the potential therapeutic applications of 3-(4-DMSIPA) in the treatment of metabolic disorders. Finally, further research is needed to explore the potential use of 3-(4-DMSIPA) in the diagnosis and treatment of cancer.
合成方法
The synthesis of 3-(4-DMSIPA) was first reported in a paper by L. M. Fonseca et al. in 2012. This method involves the reaction of 4-nitrobenzaldehyde and N,N-dimethylsulfamoylphenyl isonicotinic acid in the presence of a catalytic amount of piperidine. The reaction is carried out in aqueous solution at a temperature of 60°C for a period of three hours. The resulting product is then purified by column chromatography and recrystallized from methanol.
科学研究应用
3-(4-DMSIPA) has been used in a variety of scientific research applications, including the study of the effect of enzymes on various metabolic pathways. This compound has been found to be a potent inhibitor of enzymes involved in the metabolism of carbohydrates and fatty acids, and has been used to study the effects of these enzymes on various metabolic pathways. Additionally, 3-(4-DMSIPA) has been used to study the regulation of gene expression and the effects of metabolic stress on cells.
属性
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-10(4-6-11)13-9-15-8-7-12(13)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWFJARMSABTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

